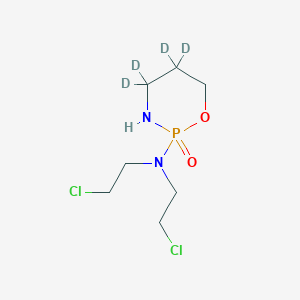

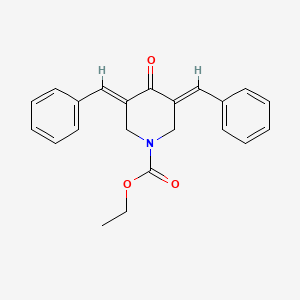

![molecular formula C18H13NO3 B10778857 1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)

1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

NSC641396 es un compuesto químico conocido por sus potentes efectos inhibitorios sobre la proteína arginina metiltransferasa 9 (PRMT9). Este compuesto ha atraído una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la leucemia mieloide aguda .

Métodos De Preparación

La síntesis de NSC641396 involucra múltiples pasos, incluyendo la preparación de compuestos intermedios y la reacción de acoplamiento final. Las rutas sintéticas específicas y las condiciones de reacción se detallan en varias publicaciones de investigación. Los métodos de producción industrial para NSC641396 no están ampliamente documentados, pero la síntesis a escala de laboratorio generalmente involucra el uso de técnicas estándar de síntesis orgánica .

Análisis De Reacciones Químicas

NSC641396 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

NSC641396 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de PRMT9 y sus efectos sobre diversas vías bioquímicas.

Biología: NSC641396 se utiliza para investigar el papel de PRMT9 en los procesos celulares como la traducción de ARN y la biosíntesis de proteínas.

Medicina: El compuesto ha demostrado potencial en el tratamiento de la leucemia mieloide aguda al inhibir la actividad de PRMT9, que participa en el mantenimiento de las células madre leucémicas.

Mecanismo De Acción

NSC641396 ejerce sus efectos inhibiendo la actividad enzimática de PRMT9. Esta inhibición conduce a una disminución de la metilación de sustratos de proteínas específicos, como la proteína de unión a poliadenilato 1 (PABP1). La reducción en la metilación de PABP1 afecta la traducción de ARN y la biosíntesis de proteínas, lo que finalmente lleva a niveles disminuidos de proteínas de corta duración que son cruciales para la supervivencia de las células madre leucémicas .

Comparación Con Compuestos Similares

NSC641396 es único en sus potentes efectos inhibitorios sobre PRMT9. Compuestos similares incluyen otros inhibidores de PRMT, como:

NSC73735: Este compuesto también se dirige a PRMT9, pero tiene diferentes interacciones moleculares y niveles de potencia.

Propiedades

Fórmula molecular |

C18H13NO3 |

|---|---|

Peso molecular |

291.3 g/mol |

Nombre IUPAC |

8-methoxy-11-methylbenzo[a]carbazole-1,4-dione |

InChI |

InChI=1S/C18H13NO3/c1-19-14-6-3-10(22-2)9-13(14)11-4-5-12-15(20)7-8-16(21)17(12)18(11)19/h3-9H,1-2H3 |

Clave InChI |

NJELFFLROCNKMT-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(C=C(C=C2)OC)C3=C1C4=C(C=C3)C(=O)C=CC4=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

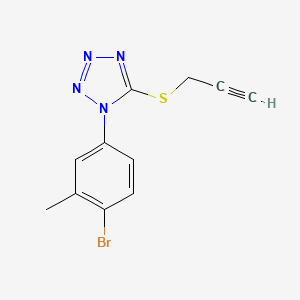

![7-Chloranyl-2-[(3-chlorophenyl)amino]pyrano[3,4-e][1,3]oxazine-4,5-dione](/img/structure/B10778789.png)

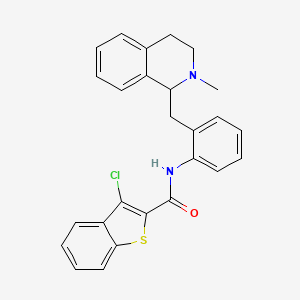

![[1-(4-Chloro-3-pyrrol-1-ylphenyl)ethylideneamino]urea](/img/structure/B10778796.png)

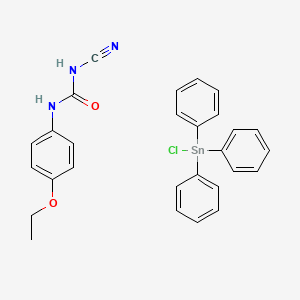

![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)

![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)

![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-8-[(1S)-1,2-dihydroxyethyl]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-](/img/structure/B10778872.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B10778875.png)